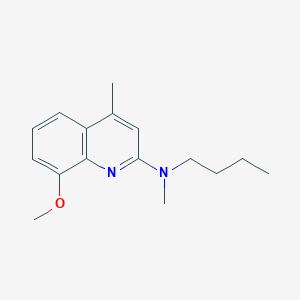

N-butyl-8-methoxy-N,4-dimethyl-2-quinolinamine

Descripción general

Descripción

N-butyl-8-methoxy-N,4-dimethyl-2-quinolinamine, also known as BMDMQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Mecanismo De Acción

N-butyl-8-methoxy-N,4-dimethyl-2-quinolinamine exerts its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators. N-butyl-8-methoxy-N,4-dimethyl-2-quinolinamine also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification enzymes.

Biochemical and Physiological Effects

N-butyl-8-methoxy-N,4-dimethyl-2-quinolinamine has been shown to exhibit a wide range of biochemical and physiological effects in various cell types and animal models. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and microglia. N-butyl-8-methoxy-N,4-dimethyl-2-quinolinamine also protects neurons from oxidative stress and apoptosis, suggesting its potential therapeutic applications in neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-butyl-8-methoxy-N,4-dimethyl-2-quinolinamine has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized and purified, making it a cost-effective option for researchers. However, its limited availability and potential side effects in vivo may limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on N-butyl-8-methoxy-N,4-dimethyl-2-quinolinamine. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-butyl-8-methoxy-N,4-dimethyl-2-quinolinamine has been shown to protect neurons from oxidative stress and apoptosis, suggesting its potential therapeutic applications in these diseases. Another potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-butyl-8-methoxy-N,4-dimethyl-2-quinolinamine has been shown to reduce the production of inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of N-butyl-8-methoxy-N,4-dimethyl-2-quinolinamine, which could lead to the development of more potent and selective analogs.

Métodos De Síntesis

N-butyl-8-methoxy-N,4-dimethyl-2-quinolinamine can be synthesized using a multi-step process that involves the reaction of 8-methoxy-2-quinolinamine with butyl lithium and dimethyl sulfate. The resulting compound can be purified using column chromatography, yielding a white crystalline powder with a melting point of 103-105°C.

Aplicaciones Científicas De Investigación

N-butyl-8-methoxy-N,4-dimethyl-2-quinolinamine has been extensively studied for its potential therapeutic applications in various fields of science, including pharmacology, biochemistry, and molecular biology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

Propiedades

IUPAC Name |

N-butyl-8-methoxy-N,4-dimethylquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-5-6-10-18(3)15-11-12(2)13-8-7-9-14(19-4)16(13)17-15/h7-9,11H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJZPMBNGAMGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=NC2=C(C=CC=C2OC)C(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245560 | |

| Record name | N-Butyl-8-methoxy-N,4-dimethyl-2-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-8-methoxy-N,4-dimethyl-2-quinolinamine | |

CAS RN |

416890-51-2 | |

| Record name | N-Butyl-8-methoxy-N,4-dimethyl-2-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=416890-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-8-methoxy-N,4-dimethyl-2-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5218548.png)

![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5218580.png)

![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)

![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5218616.png)

![N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5218631.png)

![8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)